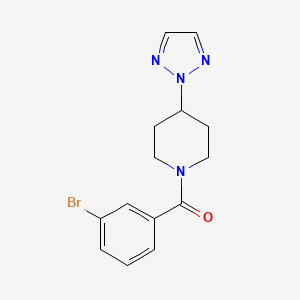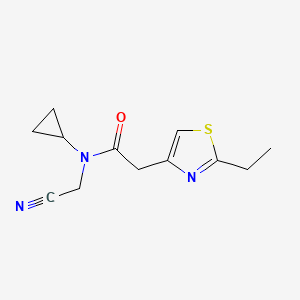![molecular formula C14H12N2S B2913918 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine CAS No. 34211-04-6](/img/structure/B2913918.png)
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine” is a chemical compound with the molecular formula C14H12N2S . It has a molecular weight of 240.32 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazol-2-yl group attached to the 4-position of a phenyl group, which is further attached to a methanamine group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, benzothiazole derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions with aldehydes .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Researchers have focused on synthesizing various derivatives of benzothiazole and benzimidazole compounds, evaluating their antimicrobial activities. For instance, derivatives synthesized from benzotriazole showed variable degrees of antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Visagaperumal et al., 2010). Similarly, benzimidazole derivatives exhibited marked potency as antimicrobial agents, with certain compounds standing out for their efficacy (Ajani et al., 2016).
Catalysis and Chemical Reactions
In the realm of catalysis, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to facilitate C–H bond activation, producing unsymmetrical NCN′ pincer palladacycles with good activity and selectivity in catalytic applications (Roffe et al., 2016). This research underscores the role of these compounds in enhancing catalytic processes.
Antitumor Activities and Drug Design
Some studies have synthesized and tested compounds for their potential antitumor activities. For example, 2-(4-Aminophenyl)benzothiazoles have shown selective antitumor activity against various cancer cell lines, with metabolism playing a central role in their mode of action (Chua et al., 1999). These findings indicate the therapeutic potential of benzothiazole derivatives in cancer treatment.
Corrosion Inhibition
Amino acid compounds derived from benzimidazole, such as BIFM and BIFP, have been explored as inhibitors for steel corrosion in acidic solutions. Their effectiveness highlights the potential of these compounds in protecting materials against corrosion, thus extending their lifespan and reducing maintenance costs (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAAMMPAUQNJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2913835.png)
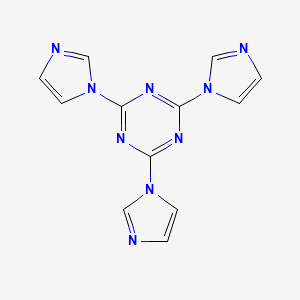
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2913839.png)
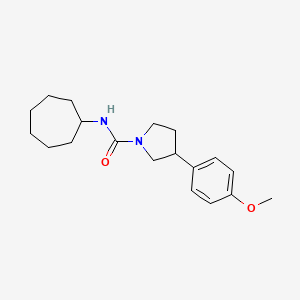

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)
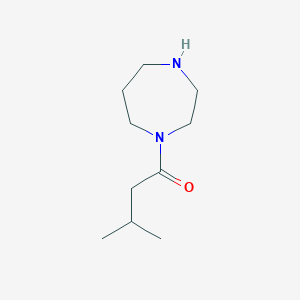
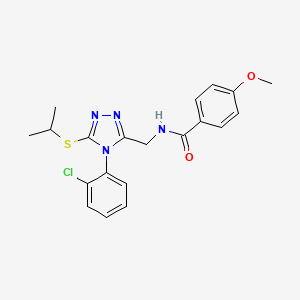


![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)
